
Ethyl 2-methyl-4-(trifluoromethyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound features an ethyl ester group, a trifluoromethyl group, and a methyl group attached to the pyridine ring.
- Its systematic name is ethyl 2-(trifluoromethyl)pyridine-4-carboxylate .
- It is used in various scientific applications due to its unique structural features.
Ethyl 2-methyl-4-(trifluoromethyl)nicotinate: is a chemical compound with the molecular formula CHFNO. It belongs to the class of nicotinic acid derivatives.
Vorbereitungsmethoden
Synthetic Routes: Ethyl 2-methyl-4-(trifluoromethyl)nicotinate can be synthesized through various methods, including esterification or amidation reactions involving the corresponding acid or amine precursors.
Reaction Conditions: Specific conditions depend on the chosen synthetic route, but typically involve refluxing the reactants in suitable solvents with appropriate catalysts.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Alkaline hydrolysis, nucleophiles (e.g., Grignard reagents), and reducing agents (e.g., lithium aluminum hydride).
Major Products: The primary products are the corresponding acid, substituted derivatives, and reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis due to its unique fluorinated and heterocyclic structure.
Biology: Investigated for potential bioactivity, such as antimicrobial or anti-inflammatory properties.
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Limited industrial applications, but its synthetic versatility makes it valuable.
Wirkmechanismus
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets and pathways are yet to be fully elucidated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Eigenschaften
CAS-Nummer |
1196153-66-8 |
|---|---|
Molekularformel |
C10H10F3NO2 |
Molekulargewicht |
233.19 g/mol |
IUPAC-Name |
ethyl 2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10F3NO2/c1-3-16-9(15)8-6(2)14-5-4-7(8)10(11,12)13/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
MRBCRGKSGMPXEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CN=C1C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


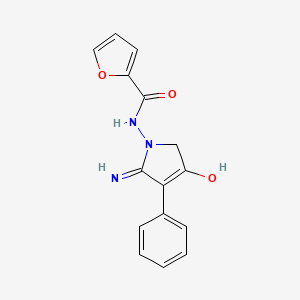
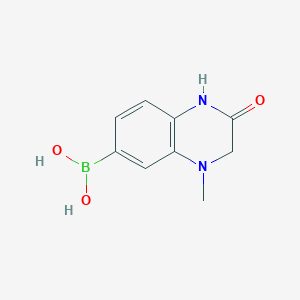

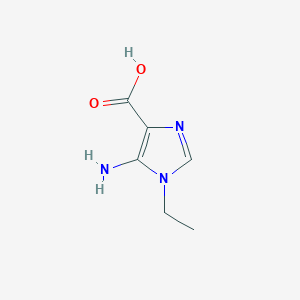
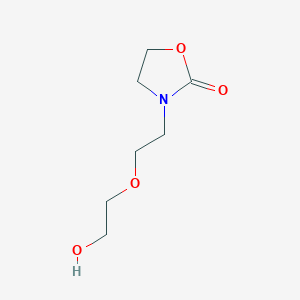


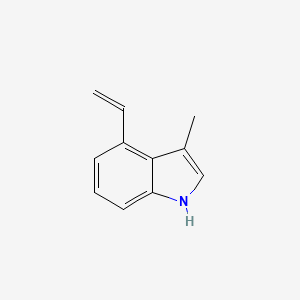

![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)

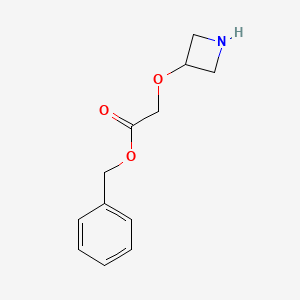
![Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)

